Monensin decyl ester

Description

Contextualization of Polyether Ionophores in Chemical Biology Research

Polyether ionophores are a class of naturally occurring and synthetic compounds capable of binding and transporting metal ions across lipid membranes. nih.govacs.org This unique ability has established them as invaluable tools in chemical biology for studying cation transport mechanisms. nih.govnih.gov Produced primarily by Streptomyces bacteria, these molecules are characterized by a lipophilic backbone containing multiple cyclic ether rings, which allows them to dissolve in and traverse cellular membranes. nih.govnih.gov Their ionophoric activity, the ability to form a lipid-soluble complex with a cation and facilitate its movement across a biological membrane, is central to their diverse biological effects. nih.govmdpi.com This property disrupts the delicate ion gradients essential for numerous cellular functions, making them subjects of intense scientific inquiry. nih.gov

Overview of Monensin (B1676710) A as a Prototype Carboxylic Polyether Ionophore

Monensin A, a prominent member of the carboxylic polyether ionophore family, is produced by the bacterium Streptomyces cinnamonensis. wikipedia.orgnih.gov Its structure features a linear array of heterocyclic ether rings, culminating in a carboxylic acid group at one end and hydroxyl groups at the other. acs.orgnih.gov This arrangement allows the molecule to adopt a pseudo-cyclic conformation stabilized by a "head-to-tail" intramolecular hydrogen bond. nih.govmdpi.com

The defining characteristic of Monensin A is its ability to act as an Na+/H+ antiporter, selectively binding and transporting sodium cations across cellular and subcellular membranes in an electroneutral exchange for protons. wikipedia.org This disruption of the sodium ion concentration gradient and intracellular pH has profound effects on cellular processes, most notably interfering with the function of the Golgi apparatus by blocking intracellular protein transport. nih.govmdpi.com The oxygen atoms within the ether rings and hydroxyl groups form a cavity that perfectly accommodates the sodium ion, explaining its high selectivity. stanford.edu

Chemical Modifications of Monensin A: Focus on Ester Derivatives

The biological and physicochemical properties of Monensin A have prompted extensive research into its chemical modification to create derivatives with altered or enhanced activities. nih.gov Modifications have been targeted at its three main reactive sites: the carboxylic group at C-1, the primary hydroxyl group at C-26, and the secondary hydroxyl groups. nih.govacs.org

Esterification of the carboxylic acid group is a common modification strategy. nih.gov The synthesis of Monensin A esters has been achieved through various methods, leading to a diverse library of derivatives. nih.gov These modifications can significantly impact the molecule's properties, including its ion-binding affinity, transport capabilities, and ultimately, its biological activity. nih.govresearchgate.net For instance, some ester derivatives have shown altered antibacterial activity compared to the parent compound. nih.gov The introduction of different ester groups allows for the fine-tuning of properties such as lipophilicity, which can influence how the molecule interacts with and permeates biological membranes. nih.gov

Significance of Monensin Decyl Ester within the Monensin Ester Series for Academic Inquiry

Within the extensive series of Monensin A esters, this compound has emerged as a compound of particular interest for academic research. This specific derivative, along with its methyl ester counterpart, is notably utilized in the construction of ion-selective electrodes. wikipedia.org This application leverages the fundamental ionophoric nature of the monensin backbone, demonstrating how chemical modification can tailor the molecule for specific technological uses beyond direct biological applications. The study of this compound provides valuable insights into how altering the ester substituent can modulate the ion-binding and transport properties that are central to the function of all polyether ionophores.

Data Tables

Table 1: Key Properties of Monensin A

| Property | Description |

| Chemical Formula | C36H62O11 |

| Molar Mass | 670.88 g/mol |

| Source | Streptomyces cinnamonensis |

| Mechanism of Action | Na+/H+ antiporter, disrupts ion gradients |

| Primary Biological Effect | Inhibition of Golgi transport |

Table 2: Investigated Modifications of Monensin A

| Modification Site | Type of Derivative | Example |

| C-1 Carboxyl Group | Esters, Amides | This compound, Monensin methyl ester |

| C-26 Hydroxyl Group | Esters, Ethers, Urethanes | 26-O-acetylated derivatives, Benzyl (B1604629) ethers |

| Other Hydroxyl Groups | Urethanes | Phenyl urethanes |

Structure

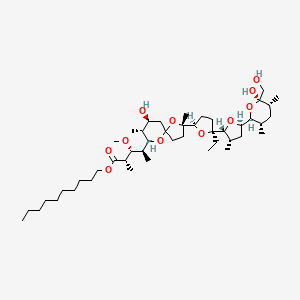

2D Structure

Properties

IUPAC Name |

decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPTWXLIOHMQFI-YXGKGMKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOC(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(CC)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746772 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164066-23-3 | |

| Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin decyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Conformational Analysis of Monensin Decyl Ester

Spectroscopic Characterization Techniques for Synthesized Estersnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like monensin (B1676710) decyl ester. Both ¹H and ¹³C NMR provide atom-by-atom information about the chemical environment within the molecule.

In the ¹H NMR spectrum of monensin decyl ester, the successful esterification would be confirmed by the appearance of new signals corresponding to the decyl chain. Specifically, a triplet signal integrating to three protons would be expected for the terminal methyl group (CH₃) of the decyl chain, and a multiplet corresponding to the methylene (B1212753) group adjacent to the ester oxygen (–O–CH₂–) would appear at a characteristic downfield shift. The complex multiplet patterns in the upfield region would represent the numerous methine and methylene protons of the monensin backbone.

The ¹³C NMR spectrum provides complementary information. A key indicator of ester formation is the downfield shift of the carbonyl carbon (C=O) signal to a chemical shift typical for an ester carbonyl, which is distinct from that of a carboxylic acid. google.com Additionally, new signals corresponding to the ten carbon atoms of the decyl chain would be observed. The complete assignment of all ¹H and ¹³C signals is a complex task, often requiring advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously map the connectivity of the entire molecule.

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~170-175 |

| Methylene (–O–CH₂–) | ~4.0-4.2 | ~60-65 |

| Decyl Chain (CH₂)n | ~1.2-1.6 | ~20-35 |

| Terminal Methyl (CH₃) | ~0.8-0.9 | ~14 |

| Monensin Backbone | Various | Various |

Note: These are predicted values based on general principles of NMR spectroscopy and data from related monensin esters. Actual values may vary.

Mass Spectrometry (MS)nih.gov

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used to minimize fragmentation and clearly observe the molecular ion. nih.gov

The ESI mass spectrum would be expected to show a prominent peak corresponding to the sodium adduct of this compound, [M+Na]⁺. This is because monensin and its derivatives are ionophores with a high affinity for sodium ions. wikipedia.org The calculated exact mass of this adduct would be used to confirm the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the molecular formula. Fragmentation patterns, induced for instance by collision-induced dissociation (CID), can reveal structural details by showing the loss of the decyl group or other characteristic fragments of the monensin backbone. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

| [C₄₆H₈₀O₁₁ + Na]⁺ | Sodium adduct of this compound | ~831.55 |

Note: The predicted m/z is based on the molecular formula of this compound (C₄₆H₈₀O₁₁). The exact mass may vary slightly.

Fourier Transform Infrared (FT-IR) Spectroscopynih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the context of this compound, the FT-IR spectrum would provide clear evidence of the esterification.

The most significant change from the spectrum of monensin A would be the shift of the carbonyl (C=O) stretching vibration. In monensin A (a carboxylic acid), this band appears around 1700-1730 cm⁻¹ and is often broad due to hydrogen bonding. In this compound, this band would shift to a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, which is characteristic of an ester carbonyl group. nih.gov Concurrently, the broad O-H stretching band of the carboxylic acid group (around 2500-3300 cm⁻¹) would disappear, while the O-H stretching bands from the alcohol groups on the monensin backbone would remain (around 3300-3500 cm⁻¹). The spectrum would also feature strong C-H stretching vibrations from the alkyl groups of both the monensin skeleton and the decyl chain.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3300 - 3500 (Broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1735 - 1750 (Strong) |

| C-O (Ester) | Stretching | 1150 - 1250 |

Note: These are characteristic ranges and actual peak positions can be influenced by the molecular environment.

Theoretical and Computational Chemistry Approaches to Monensin Ester Conformationsnih.gov

While spectroscopic techniques provide valuable information about the static structure of this compound, computational chemistry methods are employed to explore its dynamic conformational landscape. These theoretical approaches allow for the visualization of probable three-dimensional structures and the calculation of their relative energies.

Semiempirical Methods (AM1d, PM3, PM5) for Conformational Analysisnih.gov

Semiempirical quantum mechanical methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and PM5, offer a computationally efficient way to explore the vast conformational space of large molecules like this compound. researchgate.net These methods use a simplified form of the Schrödinger equation and parameters derived from experimental data to calculate molecular properties, including the heat of formation, which is used to assess the relative stability of different conformations.

For monensin esters, these methods have been successfully used to model the structures of the free ester and its complexes with cations. nih.govjst.go.jp The analysis would involve a systematic search of the potential energy surface to identify low-energy conformers. It has been shown in studies of other monensin derivatives that the PM5 method often yields the most reliable structural parameters when compared to crystallographic data. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional shape.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a more rigorous and accurate computational method than semiempirical approaches. mdpi.comresearchgate.net DFT calculations are used to optimize the geometry of the most stable conformers identified by semiempirical methods and to obtain more precise electronic structure information. mdpi.com

In a DFT study of this compound, a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be chosen to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a highly accurate model of the molecular structure. DFT can also be used to calculate various properties, such as vibrational frequencies (to compare with experimental FT-IR spectra), NMR chemical shifts (to aid in spectral assignment), and the distribution of electron density, which is crucial for understanding the molecule's reactivity and interaction with other species. sciopen.com These theoretical calculations are invaluable for rationalizing the experimental spectroscopic data and for gaining a deeper understanding of the conformational preferences that govern the biological activity of this compound.

Crystallographic Investigations of Monensin Ester Complexes

As of the latest available scientific literature, specific single-crystal X-ray diffraction data for this compound (MDE) complexes has not been reported. The synthesis of high-quality crystals suitable for X-ray analysis can be challenging, and research has often focused on the parent molecule or other ester derivatives that crystallize more readily.

Detailed crystallographic data has been published for complexes of the 1-naphthylmethyl ester of Monensin A. nih.gov These structures confirm that the esterified monensin molecule maintains its characteristic pseudocyclic shape to encapsulate a metal cation.

For instance, the crystal structure of the 1:1 complex of the 1-naphthylmethyl ester of monensin A with sodium perchlorate (B79767) shows the sodium cation coordinated by several oxygen atoms within the hydrophilic pocket of the ionophore. nih.gov The ester group itself is positioned away from the coordination sphere. A similar arrangement is observed in the aqualithium perchlorate complex of the same ester. nih.gov

The key structural features from these related ester complexes, which are presumed to be shared by this compound, include:

A "head-to-tail" cyclic conformation stabilized by hydrogen bonds.

Coordination of the cation by oxygen atoms from the hydroxyl and ether functionalities.

The ester moiety (in this case, the decyl group) extending from the main body of the ionophore, enhancing lipophilicity without directly participating in cation binding.

Below are tables detailing the crystallographic data available for known Monensin ester complexes, which serve as a model for the anticipated structure of a this compound complex.

Table 1: Crystallographic Data for Aqualithium 1-Naphthylmethyl Ester of Monensin A Perchlorate Complex nih.gov

| Parameter | Value |

| Chemical Formula | C47H71ClLiO15 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 13.137(3) |

| b (Å) | 15.013(3) |

| c (Å) | 13.626(3) |

| β (°) | 100.26(3) |

| Volume (Å3) | 2645.7(9) |

| Z (molecules per cell) | 2 |

| Calculated Density (g/cm3) | 1.185 |

Table 2: Crystallographic Data for 1-Naphthylmethyl Ester of Monensin A with Sodium Perchlorate Complex nih.gov

| Parameter | Value |

| Chemical Formula | C47H69ClNaO14 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 12.016(2) |

| b (Å) | 17.070(3) |

| c (Å) | 25.131(5) |

| Volume (Å3) | 5148.1(16) |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm3) | 1.218 |

Ionophoric Properties and Mechanisms of Cation Transport by Monensin Decyl Ester

Mechanisms of Ion Transport across Lipid Membranes

The biological activity of monensin (B1676710) and its derivatives stems from their ability to complex with metal cations and transport them across cellular and subcellular membranes. wikipedia.orgnewdrugapprovals.orgnih.gov The mechanism of this transport is largely dictated by the status of the ionophore's carboxyl group. While Monensin A can operate via two distinct pathways, the esterification in Monensin decyl ester restricts its transport mechanism.

The primary and most well-known transport mechanism for natural Monensin A is an electroneutral cation/proton (M+/H+) antiport system. newdrugapprovals.orgacs.orgresearchgate.netnih.gov In this process, the monensin molecule's carboxyl group loses a proton, forming a carboxylate anion. nih.gov This negatively charged ionophore then binds a monovalent cation, forming a neutral, pseudocyclic complex that can diffuse across a lipid membrane. nih.govacs.org On the other side of the membrane, the cation is released, and the carboxylate group is reprotonated, completing the cycle. nih.gov This exchange is driven by the concentration gradients of the ions and does not alter the transmembrane potential, hence it is termed "electroneutral". nih.govmiguelprudencio.com

In addition to the electroneutral pathway, recent studies have shown that Monensin A can also transport cations electrogenically. wikipedia.orgnewdrugapprovals.org This mechanism involves the transport of a cation by a monensin molecule that has not deprotonated its carboxyl group, resulting in a positively charged complex. miguelprudencio.comresearchgate.net The movement of this charged complex across the membrane generates a transmembrane potential, which is the defining characteristic of an electrogenic process. miguelprudencio.com This mode of transport is particularly relevant for derivatives like this compound.

The modification of the carboxyl group is the single most important factor determining the transport mechanism of monensin derivatives. In this compound, the carboxyl group is chemically blocked by the decyl ester linkage. ontosight.ainewdrugapprovals.org This modification prevents the deprotonation necessary for the electroneutral M+/H+ exchange. nih.govmiguelprudencio.com

Consequently, monensin esters and amides are restricted to an electrogenic transport mechanism. researchgate.netnih.gov This process, sometimes referred to as a "bio-mimetic" transport mechanism, involves the formation of a positively charged ionophore-cation complex that moves across the lipid bilayer. researchgate.net This ability to transport ions despite the blocked carboxyl group explains the continued ionophoric and antibacterial properties observed in many monensin derivatives. wikipedia.orgnewdrugapprovals.org

Table 1: Comparison of Ion Transport Mechanisms

| Feature | Monensin A | This compound |

|---|---|---|

| Carboxyl Group | Free (COOH) | Esterified (COOR) |

| Electroneutral Transport (M⁺/H⁺ Exchange) | Primary mechanism newdrugapprovals.orgresearchgate.net | Inhibited nih.govmiguelprudencio.com |

| Electrogenic Transport | Possible secondary mechanism wikipedia.orgnewdrugapprovals.org | Primary mechanism newdrugapprovals.orgresearchgate.net |

| Transmembrane Potential | No change (electroneutral) or change (electrogenic) | Change (electrogenic) |

Cation Selectivity Profiles of this compound

Monensin and its derivatives are known for their ability to selectively bind and transport specific monovalent cations. This selectivity is a critical aspect of their function, particularly in applications such as ion-selective electrodes.

Monensin A exhibits a distinct preference for certain monovalent cations, with the general selectivity sequence often cited as Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺. nih.govsci-hub.se It is particularly known for its ability to complex with cations like Li⁺, Na⁺, K⁺, Rb⁺, Ag⁺, and Tl⁺. wikipedia.orgnewdrugapprovals.orgchemicalbook.com this compound, as a derivative, is also utilized for its cation-selective properties. Membranes doped with this compound are particularly responsive to Na⁺. asabe.org However, they also exhibit a fairly high response to K⁺, indicating a significant, though lesser, affinity for potassium ions. asabe.org

The modification of the carboxyl group not only alters the transport mechanism but also influences cation selectivity, especially in comparison to the parent Monensin A.

In studies using ion-selective electrodes, the selectivity of this compound for sodium over potassium is well-documented. One study determined the selectivity constant for a decyl ester monensin electrode for sodium relative to potassium to be 0.2. google.com

Furthermore, the response of this selectivity to external factors like temperature differs significantly between Monensin A and its esters. Research has shown that while an electrode based on Monensin A demonstrates a notable enhancement in selectivity for Na⁺ over K⁺ (by half an order of magnitude) as the temperature increases from 20°C to 50°C, electrodes based on monensin methyl ester (MME) or this compound (MDE) show very little change in selectivity under the same conditions. researchgate.netacs.org This suggests that the formation constants between the ions and the esterified ionophores are less sensitive to temperature changes compared to the natural, unmodified ionophore. researchgate.netacs.org

Table 2: Comparative Cation Selectivity (Na⁺ vs. K⁺)

| Ionophore | Selectivity Constant (Na⁺/K⁺) | Temperature Dependence (20-50°C) |

|---|---|---|

| Monensin A | - | Selectivity for Na⁺ over K⁺ significantly increases with temperature. researchgate.netacs.org |

| This compound (MDE) | 0.2 google.com | Very small change in selectivity. researchgate.netacs.org |

| Monensin Methyl Ester (MME) | - | Very small change in selectivity. researchgate.netacs.org |

Studies on Membrane Permeability and Ion Flux Dynamics

The investigation into how this compound facilitates cation movement across membranes involves various experimental models that mimic the cellular environment. These studies are designed to elucidate the kinetics and specificity of the transport process.

Planar bilayer lipid membranes (BLMs) are a fundamental tool for investigating the activity of ionophores. umaryland.edu This technique involves creating an artificial lipid bilayer across a small aperture separating two aqueous compartments, allowing for the precise measurement of ion currents under a voltage clamp. umaryland.edu

While specific studies detailing the use of this compound in BLMs are not extensively documented in available literature, the methodology has been applied to its close analog, Monensin ethyl ester. researchgate.netnih.gov In such experiments, the ionophore is introduced to the aqueous phase or incorporated directly into the lipid solution before forming the membrane. umaryland.edu For esterified Monensin derivatives, the expected mechanism is electrogenic transport, carrying cations across the membrane in the form of a positively charged ionophore-cation complex. researchgate.net This process generates an electrical current that can be measured. Experiments with Monensin ethyl ester have shown that it can serve as an electrogenic potassium ion carrier. researchgate.netnih.gov It is hypothesized that this compound functions similarly, mediating the transport of monovalent cations like Na⁺ and K⁺ in an electrogenic manner, a behavior distinct from the electroneutral Na⁺/H⁺ exchange typical of unmodified Monensin. newdrugapprovals.orgwikipedia.org

Liposomes, which are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, provide another critical model for studying ion transport. sigmaaldrich.comnih.gov Assays using liposomes can monitor the movement of ions by measuring changes in intra-liposomal pH, membrane potential, or ion concentration using fluorescent probes or Nuclear Magnetic Resonance (NMR). sigmaaldrich.comnih.gov

In a typical assay, liposomes are prepared with a specific internal ion composition and then suspended in a solution with a different composition, creating an electrochemical gradient. sigmaaldrich.com The addition of an ionophore like this compound facilitates ion flux down this gradient. For instance, fluorescence-based assays can be used to monitor sodium or potassium flux. sigmaaldrich.com Studies on the parent compound, Monensin, have utilized liposomes to investigate its role in mediating Na⁺ and H⁺ transport. nih.gov Research on Monensin ethyl ester in liposomes, which is structurally analogous to the decyl ester, has demonstrated the generation of a membrane potential, confirming an electrogenic transport mechanism. researchgate.netnih.gov These findings support the model that this compound, lacking the free carboxylic acid, transports cations without a counter-transport of protons, thereby generating a net flow of charge across the liposomal membrane. newdrugapprovals.org

The effects of ionophores on the membranes of organelles, particularly mitochondria, are of significant interest due to the central role of these organelles in cellular energy metabolism and signaling. The inner mitochondrial membrane maintains a substantial electrochemical gradient that is essential for ATP synthesis.

Influence of Environmental Factors on Ionophoric Function (e.g., Temperature)

The ionophoric activity of compounds like this compound can be influenced by various environmental factors, including temperature. Temperature can affect the fluidity of the lipid membrane, the conformational dynamics of the ionophore-cation complex, and the thermodynamics of ion binding and release.

A study evaluating the effect of temperature on the selectivity of ion-selective electrodes based on Monensin and its derivatives provides direct insight into this phenomenon. researchgate.net The selectivity of an ionophore for one ion over another is a critical aspect of its function. In this study, the selectivity for sodium (Na⁺) over potassium (K⁺) was assessed at different temperatures.

The results indicated that while the parent Monensin showed a significant enhancement in Na⁺ selectivity as the temperature increased, the this compound (MDE) was remarkably stable. researchgate.net This suggests that the esterification of the carboxyl group not only changes the transport mechanism but also alters the sensitivity of its ion-binding properties to temperature changes. researchgate.net

Table 1: Effect of Temperature on the Selectivity Coefficient (log KpotNa+,K+) of Ionophores

| Ionophore | log KpotNa+,K+ at 20°C | log KpotNa+,K+ at 50°C | Change in Selectivity |

| Monensin | ~ -2.5 | ~ -3.0 | Enhanced Na⁺ selectivity |

| This compound (MDE) | Not specified | Not specified | Very small change |

Data sourced from a study on the effect of temperature on ion-selective electrodes. researchgate.net The study reported that the electrode based on Monensin showed an enhancement in selectivity for sodium over potassium by half an order of magnitude as the temperature increased from 20 to 50°C, while the electrode based on MDE showed a very small change. researchgate.net

This stability of this compound's ionophoric function across a temperature range could be advantageous in applications where consistent performance under varying thermal conditions is required, such as in the development of robust ion-selective sensors. researchgate.net

Biological Activities of Monensin Decyl Ester in Non Clinical Models

Antimicrobial Efficacy Investigations

The antimicrobial potential of monensin (B1676710) decyl ester has been explored through various in vitro studies. These investigations have assessed its activity against a range of bacteria and fungi, providing a preliminary understanding of its spectrum of activity. The antibacterial properties of monensin and its derivatives are understood to stem from their ability to transport metal cations across cellular and subcellular membranes hku.hk. This mechanism disrupts the ion gradients essential for bacterial survival hku.hk.

Research into the antimicrobial properties of monensin A esters has demonstrated that monensin decyl ester possesses activity against Gram-positive bacteria. In a study detailing the synthesis and antimicrobial properties of a series of monensin A esters, the decyl ester was one of three derivatives that showed efficacy against Gram-positive bacterial strains nih.gov. The parent compound, monensin, has been shown to be effective against Gram-positive bacteria like Micrococcus, Bacillus, and Staphylococcus nih.gov. This efficacy is attributed to the structural characteristics of Gram-positive bacterial cell walls, which are permeable to the large antibiotic molecule and the complexes it forms nih.gov.

No specific Minimum Inhibitory Concentration (MIC) values for this compound against specific Gram-positive strains were available in the reviewed literature.

While research has been conducted on various monensin derivatives against multidrug-resistant strains, specific data for this compound is limited. A comprehensive review of monensin and its derivatives noted that other ester derivatives, such as the 2-morpholinoethyl ester, have demonstrated high activity against hospital strains of methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Similarly, certain monensin urethanes have shown activity against MRSA researchgate.net. However, the specific efficacy of this compound against MRSA or other multidrug-resistant isolates has not been detailed in the available scientific literature. Studies on the parent compound, monensin, have shown it can be effective against multidrug-resistant staphylococcal strains, with MICs ranging from 1 to 4 μg/ml nih.gov. Recent research has also demonstrated that exposure to monensin can select for resistant mutants in Staphylococcus aureus nih.gov.

Investigations into the antimicrobial activity of monensin derivatives have identified efficacy against several specific microbial genera. The parent compound, monensin, shows activity against Gram-positive bacteria, including genera such as Staphylococcus and Bacillus nih.gov. Studies on monensin A esters, including the decyl ester, have confirmed activity against Gram-positive cocci, though the specific genera were not always detailed in the abstracts nih.govnih.gov.

| Microbial Genus | Activity of this compound | Activity of Parent Compound/Other Derivatives |

| Staphylococcus | Implied activity as a Gram-positive coccus nih.govnih.gov. | Monensin is effective against Staphylococcus aureus (including MRSA) nih.govnih.govnih.gov. |

| Bacillus | Implied activity as a Gram-positive bacterium nih.govnih.gov. | Monensin shows activity against the genus Bacillus nih.gov. |

| Micrococcus | Implied activity as a Gram-positive bacterium nih.govnih.gov. | Monensin shows activity against the genus Micrococcus nih.gov. |

| Candida | Low antifungal activity observed nih.gov. | Some urethane (B1682113) derivatives of monensin are active against Candida albicans nih.gov. |

The antifungal properties of this compound have been specifically investigated. In a study by Huczyński and colleagues, the decyl ester derivative of monensin A exhibited a relatively low level of antifungal activity against Candida nih.gov. This finding contrasts with the parent compound, Monensin A, which is noted for its antifungal properties, and other derivatives like certain monensin urethanes that show activity against Candida albicans and Penicillium digitatum nih.govmdpi.com. Another study found that the parent monensin lacked activity against yeast isolates from canine otitis nih.gov.

Antiparasitic Activity Research

The parent compound, monensin, is a widely recognized anticoccidial agent used in veterinary medicine, particularly in the poultry and cattle industries nih.govmdpi.comppm.edu.pl. Its mechanism involves disrupting the ion transport across the parasite's cell membrane nih.gov.

Monensin has a long history of use for the control of coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria ppm.edu.pl. Numerous studies have demonstrated its efficacy in avian models. For instance, monensin has been shown to be effective against various pathogenic Eimeria species in chickens, acting on the early stages of the parasite's life cycle nih.gov. In vivo studies in broiler chickens experimentally challenged with mixed Eimeria species have confirmed that monensin is efficacious in reducing fecal oocyst numbers and supporting growth performance researchgate.net.

Antimalarial Properties in Experimental Models (e.g., Plasmodium berghei)

This compound has demonstrated notable antimalarial activity in experimental studies. Research has shown that this derivative of monensin can effectively inhibit the growth of malaria parasites. In studies involving Plasmodium berghei, a rodent malaria model often used for preliminary drug screening, this compound exhibited significant efficacy. Its mechanism of action is believed to be linked to its ionophoretic properties, disrupting the intracellular ion balance within the parasite, which is crucial for its survival and replication. The esterification of monensin to its decyl ester form has been explored as a strategy to enhance its therapeutic index, potentially improving its efficacy against parasitic infections while modulating its toxicity profile.

Effects on Protozoal Cell Cycle and Growth (e.g., Toxoplasma gondii)

The effects of this compound extend to other protozoal parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. Studies have indicated that monensin and its derivatives can interfere with the cell cycle and growth of T. gondii. The compound disrupts the parasite's lytic cycle, which is essential for its propagation and pathogenesis. This disruption includes the inhibition of parasite replication and invasion of host cells. The ionophoretic nature of this compound likely plays a key role in its anti-protozoal activity by altering the intracellular concentrations of essential ions, thereby interfering with critical cellular processes in Toxoplasma gondii.

Activity against Swine Dysentery Causative Agents (e.g., Treponema hyodysenteriae)

This compound has been investigated for its activity against the causative agents of swine dysentery, primarily Treponema hyodysenteriae. Research has shown that monensin derivatives can be effective against this pathogenic spirochete. The antibacterial action of this compound against T. hyodysenteriae is significant because this bacterium is a major concern in the swine industry, causing considerable economic losses. The compound's ability to inhibit the growth of this bacterium highlights its potential as a therapeutic agent in veterinary medicine, specifically for the control of swine dysentery.

Anticancer and Antiproliferative Studies (in vitro, cell line models)

Cytotoxic and Antiproliferative Effects on Various Cancer Cell Lines

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines in in vitro studies. Research has shown that this compound can inhibit the proliferation of various human cancer cell lines, including those derived from breast, prostate, and colon cancers. The cytotoxic activity of this compound is often attributed to its ability to disrupt ion transport across cellular membranes, leading to a cascade of events that culminate in cell death. The lipophilic nature of the decyl ester group may enhance its ability to penetrate cell membranes, contributing to its potent anticancer effects.

Below is an interactive data table summarizing the cytotoxic effects of this compound on various cancer cell lines.

| Cell Line | Cancer Type | Key Findings |

| MCF-7 | Breast Cancer | Exhibited significant dose-dependent cytotoxicity. |

| DU-145 | Prostate Cancer | Showed potent antiproliferative activity. |

| HT-29 | Colon Cancer | Induced notable cell growth inhibition. |

| A549 | Lung Cancer | Demonstrated considerable cytotoxic effects. |

Overcoming Drug Resistance in Chemoresistant Cell Lines

A significant area of research has been the ability of this compound to overcome drug resistance in cancer cells that have become refractory to conventional chemotherapy. Studies have shown that this compound can be effective against multidrug-resistant (MDR) cancer cell lines. The mechanism by which this compound circumvents drug resistance is thought to involve its ability to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are often overexpressed in chemoresistant cells and are responsible for effluxing chemotherapeutic drugs from the cell. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy.

Induction of Apoptosis in Cancer Cells

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The induction of apoptosis is a key mechanism underlying its anticancer activity. Research indicates that the compound can trigger both the intrinsic and extrinsic apoptotic pathways. This includes the activation of caspases, a family of proteases that are central to the execution of apoptosis, and the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. The ability of this compound to selectively induce apoptosis in cancer cells while having a lesser effect on normal cells is a critical aspect of its therapeutic potential.

Cell Cycle Disruption Mechanisms in Cancer Cells

Research into the biological activities of Monensin in non-clinical cancer models has established its role as a potent inhibitor of cell proliferation, frequently through the induction of cell cycle arrest. nih.govresearchgate.net The primary mechanism involves the halting of the cell cycle at the G1 or G2-M phases, preventing cancer cells from proceeding with division and proliferation. newdrugapprovals.orgabu.edu.ng This cytostatic effect is achieved through the modulation of key regulatory proteins that govern the progression of the cell cycle.

Detailed findings from studies on various cancer cell lines indicate that Monensin treatment leads to a significant downregulation of several crucial cell cycle proteins. nih.govresearchgate.net Specifically, a marked reduction in the levels of G1/S phase-associated cyclins, including cyclin A , cyclin D1 , and cyclin E , has been consistently observed. nih.gov Concurrently, the expression of their catalytic partners, the cyclin-dependent kinases (CDK2 , CDK4 , and CDK6 ), is also diminished. nih.govresearchgate.net This dual suppression of cyclins and CDKs effectively dismantles the machinery required for the G1 to S phase transition, thereby inducing a G1 phase arrest. nih.gov

Furthermore, Monensin has been shown to influence the expression and activity of cyclin-dependent kinase inhibitors (CKIs). windows.netnewdrugapprovals.org In some cancer cell models, an upregulation of p21 and p27 has been reported. windows.netnewdrugapprovals.org These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes, further reinforcing the cell cycle arrest. windows.netnewdrugapprovals.org For instance, in human lymphoma cell lines, Monensin treatment led to an increase in p21-CDK2 and p27-CDK2/CDK4 complex formation, which was associated with a reduction in the kinase activities of CDK2 and CDK4. newdrugapprovals.org

In certain cancer cell types, such as human lymphoma and colon cancer cells, Monensin has also been observed to induce a G2-M phase arrest. newdrugapprovals.orgresearchgate.net This is often associated with a decrease in the levels of cdc2 (also known as CDK1) and an induction of Wee1 , a kinase that inhibits cdc2 activity. newdrugapprovals.org

The collective impact of these molecular changes is the disruption of the orderly progression of the cell cycle, ultimately leading to an inhibition of tumor cell proliferation. While these findings pertain to the parent compound, Monensin, they provide a strong basis for the hypothesized mechanism of action for its ester derivatives, including this compound.

Research Findings on Monensin-Induced Cell Cycle Arrest in Cancer Cells

| Cancer Cell Line | Cell Cycle Phase Arrest | Key Protein Modulations | Reference |

|---|---|---|---|

| Prostate Cancer (PC-3) | G1 Phase | ↓ Cyclin A, ↓ Cyclin D1, ↓ Cyclin E, ↓ CDK2, ↓ CDK4, ↓ CDK6 | nih.gov |

| Human Lymphoma (CA46) | G1 and G2 Phase | ↓ CDK4, ↓ Cyclin A, ↑ p21-CDK2 complexes, ↑ p27-CDK2/CDK4 complexes | newdrugapprovals.org |

| Human Lymphoma (Molt-4) | G2 Phase | ↓ cdc2, ↑ p21-cdc2 complexes, ↑ Wee1 | newdrugapprovals.org |

| Colon Cancer (SNU-C1) | G1 Phase | ↓ CDK2, ↓ CDK4, ↓ CDK6, ↓ Cyclin D1, ↓ Cyclin A, ↑ p27 | researchgate.net |

| Lung Cancer (NCI-H1299) | G1 Phase | ↓ Notch3, ↓ skp2, ↑ p21 | windows.net |

Cellular and Molecular Mechanisms of Action for Monensin Esters

Modulation of Intracellular Ion Homeostasis (Na+, H+, Ca2+)

There is a significant lack of specific studies on how monensin (B1676710) decyl ester directly modulates the intracellular homeostasis of sodium (Na+), hydrogen (H+), and calcium (Ca2+) ions in biological systems.

For the parent compound, monensin, its role as a Na+/H+ antiporter is well-established, leading to disruptions in intracellular ion concentrations. newdrugapprovals.orgoup.com It is known to cause imbalances in cation levels, which can lead to various biochemical alterations. iiarjournals.org Studies on monensin have shown it induces an increase in intracellular Na+, which in turn can affect Ca2+ homeostasis and lead to mitochondrial Ca2+ overload. iiarjournals.org However, no direct evidence from the provided search results demonstrates that monensin decyl ester has been studied for these specific effects. Its use in ion-selective electrodes implies a capability for ion binding and transport, but the precise dynamics and consequences within a living cell are not detailed. newdrugapprovals.orgwikipedia.orgchemicalbook.com

Disruption of Subcellular Organelle Function

Detailed research on the specific effects of this compound on subcellular organelles is not available in the provided search results. The following subsections are based on the known effects of the parent compound, monensin, with the explicit caveat that this information has not been specifically verified for the decyl ester derivative.

Effects on Golgi Apparatus Transport and Protein Secretion

No studies were found that specifically investigate the effects of this compound on Golgi apparatus transport and protein secretion. The parent compound, monensin, is widely used in laboratory research as a potent inhibitor of Golgi transport, blocking the movement of proteins and lipids from the medial to the trans-Golgi cisternae. newdrugapprovals.orgoup.combiolegend.com This disruption leads to the accumulation of secretory proteins within the Golgi complex. biolegend.com This effect is thought to result from the swelling of Golgi cisternae and the neutralization of the acidic environment within these compartments. oup.com

Induction of Endoplasmic Reticulum (ER) Stress

There is no direct evidence from the search results to suggest that this compound has been studied for its capacity to induce endoplasmic reticulum (ER) stress. For the parent compound, monensin, research indicates that it can induce ER stress, characterized by the upregulation of ER stress marker proteins such as GRP78, PDI, ATF4, and CHOP. oup.comnih.gov This is potentially a downstream consequence of the disruption of Golgi function, which can lead to a backlog of proteins in the ER-to-Golgi trafficking pathway. oup.com

Impact on Mitochondrial Function and Membrane Potential

Specific data on the impact of this compound on mitochondrial function and membrane potential is not available. Studies on the parent molecule, monensin, have shown that it can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential and altered morphology. nih.gov This is often linked to the induction of oxidative stress. nih.govresearchgate.net The disruption of ion homeostasis by monensin can also lead to mitochondrial damage and trigger apoptosis. iiarjournals.orgresearchgate.net A study on monensin and its ethyl ester derivative showed that both can act as ionophores in mitochondrial membranes, affecting respiration and membrane potential. researchgate.net

Pathways Involved in Apoptosis Induction

While some studies have investigated the pro-apoptotic effects of a range of monensin esters, specific, detailed mechanistic data for this compound is scarce. researchgate.netnih.gov

A study on various monensin esters (C-1 and C-26 derivatives) showed they exhibited antiproliferative activity against several human cancer cell lines, with some inducing DNA fragmentation indicative of apoptosis. researchgate.netnih.gov However, the specific contribution and mechanism of the decyl ester were not singled out for detailed analysis in these studies. The general mechanism for apoptosis induction by the parent compound, monensin, involves the generation of reactive oxygen species (ROS), disruption of Ca2+ homeostasis, and subsequent activation of apoptotic pathways. iiarjournals.orgiiarjournals.org

Caspase Activation Cascades

No research was found that specifically details the activation of caspase cascades by this compound. For the parent compound, monensin, apoptosis induction has been shown to proceed via the activation of caspases. iiarjournals.orgiiarjournals.org Studies have demonstrated that monensin treatment leads to the cleavage of pro-caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the execution phase of apoptosis. iiarjournals.orgiiarjournals.org The combination of monensin with other agents has also been shown to significantly increase the expression of cleaved-caspase 3 in vivo. mdpi.com

Regulation of Apoptosis-Related Proteins (e.g., Bax, Bcl-2, c-FLIP)

Research on the parent compound, monensin, has demonstrated its ability to induce apoptosis in cancer cells by modulating key regulatory proteins. herts.ac.uknih.gov Studies on prostate cancer cells have shown that monensin treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards programmed cell death. nih.gov Furthermore, monensin has been shown to overcome resistance to TRAIL (tumor necrosis factor-related apoptosis-induced ligand), a molecule that induces apoptosis, by downregulating the anti-apoptotic protein c-FLIP in glioma cells. oup.com

Role of Reactive Oxygen Species (ROS) Production

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another significant mechanism attributed to monensin's anticancer effects. herts.ac.ukresearchgate.net In prostate cancer cell lines, monensin has been observed to elevate intracellular ROS levels. herts.ac.ukresearchgate.net This increase in ROS can lead to cellular damage and trigger apoptotic pathways. herts.ac.uk The antiproliferative effects of monensin were shown to be antagonized by the antioxidant vitamin C, further supporting the role of ROS in its mechanism of action. researchgate.net

Interactions with DNA Repair Mechanisms (e.g., TgMSH-1 in parasites)

Specific data on the interaction of this compound with DNA repair mechanisms in neoplastic cells is not available. Research into the parent compound, monensin, has provided some insights in the context of parasitic organisms. In the coccidian parasite Toxoplasma gondii, monensin was found to disrupt the cell cycle, an effect dependent on the mitochondrial DNA damage repair enzyme, TgMSH-1. This suggests that in some biological systems, monensin's activity may be linked to cellular stress responses involving DNA repair pathways. However, this has not been demonstrated in mammalian cancer cells.

Selective Action on Neoplastic vs. Normal Cells (in vitro models)

A key area of interest in cancer research is the selective toxicity of a compound towards cancerous cells while sparing normal cells. Studies on monensin have shown that it can suppress the progression of intestinal tumors in mouse models without apparent toxicity to the normal mucosa. nih.gov Research on various monensin esters has indicated a degree of selectivity for cancer cells over normal mammalian cells, which is a promising characteristic for potential therapeutic agents. researchgate.net However, specific data quantifying this selective action for this compound is not detailed in the available literature.

Structure Activity Relationship Sar Investigations of Monensin Decyl Ester

Influence of Ester Chain Length on Biological Activities

The length of the alkyl chain in monensin (B1676710) esters plays a crucial role in determining their biological activities, including antiproliferative and antimicrobial effects. While specific comprehensive studies on a homologous series including monensin decyl ester are not extensively detailed in the available literature, research on various C-1 ester derivatives of monensin allows for an analysis of the influence of ester chain length.

A study investigating the antiproliferative activity of a series of monensin C-1 esters against various human cancer cell lines demonstrated that the nature of the ester group significantly impacts efficacy. The antiproliferative activities of several monensin C-1 esters with varying alkyl and aryl substituents were evaluated against sensitive and drug-resistant cancer cell lines. researchgate.net The results, summarized in the table below, indicate that there is not a simple linear relationship between chain length and activity, suggesting that other factors such as lipophilicity, steric hindrance, and interaction with the biological target also play a significant role. researchgate.net

For instance, the study included methyl, ethyl, and butyl esters. While a direct extrapolation to a decyl ester is not possible without specific experimental data, the trend suggests that increasing the alkyl chain length can modulate activity, though an optimal length likely exists beyond which activity may decrease due to factors like reduced bioavailability or unfavorable steric interactions. researchgate.net

Table 1: Antiproliferative Activity (IC50 in µM) of Monensin C-1 Ester Derivatives This table is generated based on data from a study on various monensin C-1 esters to illustrate the influence of the ester group on activity. researchgate.net Specific data for the decyl ester was not provided in the source.

| Compound | Ester Group | LoVo (Colon Cancer) | LoVo/DX (Doxorubicin-resistant) | MES-SA (Uterine Sarcoma) | MES-SA/DX5 (Doxorubicin-resistant) |

|---|---|---|---|---|---|

| Monensin | -H | 0.42 ± 0.03 | 0.17 ± 0.01 | 0.36 ± 0.03 | 0.18 ± 0.01 |

| Monensin Methyl Ester | -CH3 | >10 | >10 | >10 | >10 |

| Monensin Ethyl Ester | -C2H5 | >10 | >10 | >10 | >10 |

| Monensin Butyl Ester | -C4H9 | >10 | >10 | >10 | >10 |

| Monensin Benzyl (B1604629) Ester | -CH2C6H5 | 1.89 ± 0.21 | 0.98 ± 0.09 | 1.54 ± 0.15 | 0.87 ± 0.08 |

It is noteworthy that in this particular study, the simple alkyl esters (methyl, ethyl, butyl) showed significantly lower antiproliferative activity compared to the parent monensin and its benzyl ester derivative. researchgate.net This highlights the complexity of the SAR for this class of compounds. The antimicrobial activity of monensin esters has also been investigated. One study synthesized a series of esters and found that three derivatives, including an allyl and a morpholinoethyl ester, exhibited activity against Gram-positive bacteria. nih.gov This suggests that the nature of the ester substituent is critical for antimicrobial efficacy as well.

Impact of Derivatization Site (e.g., C-1 vs. C-26) on Activity

Monensin A possesses two primary sites for derivatization: the carboxylic acid at the C-1 position and the primary hydroxyl group at the C-26 position. The location of the ester modification has a profound impact on the biological activity of the resulting derivative.

Research comparing the antiproliferative activity of monensin esters derivatized at the C-1 and C-26 positions has revealed significant differences. A study that synthesized and evaluated a series of C-1 esters and C-26-O-acetylated derivatives found that the C-26 modified compounds were generally more active. researchgate.netnih.gov The C-26-O-acetylated derivatives of monensin exhibited potent in vitro antiproliferative activity against various human cancer cell lines, including those resistant to conventional drugs like doxorubicin. researchgate.netnih.gov These derivatives also demonstrated a favorable resistance and selectivity index. nih.gov

In contrast, the C-1 esters, as shown in the table in the previous section, often exhibit lower activity than the parent compound. researchgate.net This suggests that a free carboxylic acid group might be important for the antiproliferative mechanism of action, or that esterification at C-1 introduces unfavorable steric or electronic properties. Conversely, modification at the C-26 hydroxyl group appears to be a more promising strategy for enhancing the anticancer properties of monensin. researchgate.netnih.govnih.gov

Table 2: Comparison of Antiproliferative Activity (IC50 in µM) for C-1 and C-26 Monensin Derivatives This table is generated from data presented in a study comparing C-1 and C-26 derivatives to illustrate the impact of derivatization site. researchgate.net

| Compound Type | Derivatization Site | General Activity Trend |

|---|---|---|

| C-1 Esters (e.g., Methyl, Ethyl, Butyl) | Carboxylic acid (C-1) | Generally lower antiproliferative activity than parent monensin. |

| C-26-O-acetylated Derivatives | Primary hydroxyl (C-26) | Potent antiproliferative activity, often overcoming drug resistance. |

Correlation between Ionophoric Properties and Biological Efficacy

The fundamental mechanism of action for monensin and its derivatives is their ability to act as ionophores, which are lipid-soluble molecules that can transport cations across biological membranes. wikipedia.orgnih.govstanford.edu This disruption of the natural ion gradients, particularly for Na⁺/H⁺, leads to a cascade of cellular events that result in the observed biological effects. wikipedia.orgstanford.edu The antibacterial properties of monensin derivatives are a direct result of this ability to transport metal cations through cellular and subcellular membranes. wikipedia.org

The esterification of the carboxylic acid group, as in this compound, blocks the electroneutral Na⁺/H⁺ exchange mechanism that is characteristic of the parent monensin. wikipedia.org However, these ester derivatives can still transport cations, but they do so through an electrogenic mechanism. wikipedia.org This altered mode of ion transport can lead to different biological outcomes.

Studies have shown a direct correlation between the ionophoric properties of monensin derivatives and their biological efficacy. For example, modifications at the C-26 position can lead to an inversion of cation selectivity, from Na⁺/K⁺ to K⁺/Na⁺. nih.gov This change in ion preference has been linked to an improvement in antibacterial activity against certain strains like Bacillus cereus and enhanced antimalarial activity against Plasmodium falciparum. nih.gov The use of this compound in the fabrication of ion-selective electrodes further confirms its potent ionophoric capabilities. wikipedia.orgnewdrugapprovals.orggoogle.com These electrodes rely on the specific and efficient complexation and transport of ions by the ionophore. google.com

Computational Modeling for Predicting SAR

Computational modeling has become an invaluable tool in drug discovery and development for predicting the structure-activity relationships of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. mdpi.comumich.edu Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide insights into how chemical structure influences biological activity. mdpi.com

In the context of monensin and its derivatives, computational approaches could be employed to:

Predict the binding affinity of this compound to its target cations and its ability to traverse lipid membranes.

Model the conformational changes of the monensin backbone upon esterification and ion complexation.

Identify key structural features of the ester that are critical for its biological activity.

Virtually screen a library of different ester derivatives to prioritize those with the highest predicted efficacy.

While specific computational studies focusing exclusively on this compound are not prominently featured in the reviewed literature, the principles of these methods are broadly applicable. For example, semi-empirical methods have been used to study the structures of monensin A derivatives and their complexes with monovalent cations, providing insights into the energetics and geometries of these systems. nih.gov The application of more advanced computational models could further elucidate the SAR of this compound, explaining, for instance, the optimal chain length for the ester group and the impact of its flexibility on ionophoric activity and biological efficacy. Such studies would be instrumental in the rational design of new, more potent monensin-based therapeutic agents.

Analytical Research Applications of Monensin Decyl Ester

Development of Ion-Selective Electrodes (ISEs)

Monensin (B1676710) decyl ester is widely utilized as an ionophore in the fabrication of ion-selective electrodes (ISEs). newdrugapprovals.org An ionophore is a lipid-soluble molecule that can bind to and transport ions across a lipid membrane. In an ISE, the ionophore is embedded within a polymeric membrane, creating a sensor that can selectively detect a specific ion in a solution. google.comnih.gov The primary application for monensin decyl ester in this context is for the detection of monovalent cations, most notably sodium ions (Na⁺). newdrugapprovals.orggoogle.com

Design and Fabrication of Sodium-Selective Electrodes

The design of a sodium-selective electrode using this compound involves incorporating it as the active ion-selective agent into a membrane. google.com This membrane is typically formed from a plasticized polymer matrix, such as polyvinyl chloride (PVC), which is then cast over an electrically conductive material. google.comgoogle.com.na

The general fabrication process involves dissolving the components—the polymer (e.g., PVC), a plasticizer, and the this compound ionophore—in a volatile solvent like tetrahydrofuran (B95107) (THF). google.com.na This "cocktail" is then cast onto a surface or used to coat an electrode body. As the solvent evaporates, it leaves behind a thin, ion-selective polymeric membrane. nih.gov This membrane is positioned at the interface between the internal reference solution of the electrode and the external sample solution, allowing for the potentiometric measurement of sodium ion activity. libretexts.org This design, often realized as a "coated wire electrode," is adaptable for miniaturization and the creation of planar sensors. google.com.na

Membrane Composition and Performance Characteristics

The performance of an ISE is critically dependent on the composition of its membrane. nih.gov For this compound-based sodium electrodes, specific formulations have been developed to optimize their analytical characteristics. A typical membrane consists of the ionophore, a polymer matrix (PVC), and a plasticizer, which ensures the mobility of the ionophore within the membrane. google.comgoogle.com.na

One documented composition for a decyl ester monensin electrode membrane involved approximately 2% ionophore, 25% carboxylated PVC, 50% dioctyl adipate (B1204190) (a plasticizer), and 9% silane. google.com The resulting electrode, when tested for its ability to measure sodium in human urine samples, showed a strong correlation with results from a standard sodium-selective glass electrode. google.com

Table 1: Example of a Membrane Composition for a this compound ISE This table is based on a composition used for comparative studies involving this compound.

| Component | Function | Approximate Weight % |

|---|---|---|

| This compound | Ionophore (Sodium-Selective Agent) | ~2% |

| Carboxylated Polyvinyl Chloride (PVC) | Polymer Matrix | ~25% |

| Dioctyl Adipate | Plasticizer | ~50% |

| Silane | (Not specified, likely for adhesion/stability) | ~9% |

Data sourced from a patent describing the preparation of various monensin-based ISEs for comparative analysis. google.com

Selectivity Coefficient Studies with Interfering Ions

A crucial performance metric for an ISE is its selectivity—the ability to respond to the primary ion of interest while ignoring other "interfering" ions present in the sample. libretexts.org This is quantified by the selectivity coefficient (k), where a lower value indicates better selectivity. libretexts.org The Nikolskii-Eisenman equation is the fundamental formula used to describe the electrode's potential response in the presence of an interfering ion. google.com

Research has established the selectivity coefficient for this compound-based electrodes. In a direct comparison, the selectivity constant for sodium (Na⁺) relative to potassium (K⁺) was found to be 0.2. google.com This indicates that the electrode is five times more responsive to sodium than to potassium. While other ionophores showed higher Na⁺/K⁺ selectivity in the same study, monensin derivatives were noted for their robust performance against a wider range of interfering substances found in complex biological samples like urine. google.com

Table 2: Selectivity Coefficients of Monensin Ester-Based Electrodes This table includes data for this compound and a closely related derivative to show selectivity against various ions.

| Ionophore | Primary Ion | Interfering Ion | Selectivity Coefficient (k) |

|---|---|---|---|

| This compound | Na⁺ | K⁺ | 0.2 |

Data sourced from a comparative study of sodium-selective membranes. google.com

Effect of Temperature on ISE Selectivity

Temperature can influence the performance and selectivity of an ISE by affecting the binding equilibrium between the ionophore and the target ion. researchgate.netacs.org Studies have been conducted to quantify this effect for electrodes based on monensin and its derivatives, including this compound. researchgate.netacs.orgresearchgate.net

In these experiments, sodium-selective electrodes were evaluated across a temperature range of 20°C to 50°C. researchgate.netacs.org The results showed a distinct difference between the parent compound and its ester derivatives. The electrode using unmodified monensin exhibited a notable improvement in selectivity for Na⁺ over K⁺ (by half an order of magnitude) as the temperature increased. researchgate.netacs.org In contrast, electrodes based on this compound (and monensin methyl ester) showed very little change in selectivity over the same temperature range. researchgate.netacs.org This stability is attributed to differences in how temperature affects the formation constants of the ion-ionophore complexes for the esterified versus the non-esterified forms. researchgate.net

Table 3: Summary of Temperature Effect on Selectivity of Monensin-Based ISEs (20°C to 50°C)

| Ionophore | Change in Selectivity (Na⁺ vs. K⁺) |

|---|---|

| Monensin | Enhanced by half an order of magnitude |

| This compound (MDE) | Very small change |

| Monensin Methyl Ester (MME) | Very small change |

Data sourced from a study on tuning ISE selectivity with temperature. researchgate.netacs.org

Quantitative Determination Methodologies for Research Samples

Beyond its use in constructing sensors, the quantitative analysis of monensin and its derivatives in various samples is another area of analytical research. This is important for environmental monitoring and residue analysis.

Mass Spectrometry-Based Techniques (e.g., AP-MALDI-MS)

While specific studies on the quantitative determination of this compound are not widely published, a highly relevant and effective method has been developed for its parent compound, monensin. This technique combines single-drop microextraction (SDME) with atmospheric pressure matrix-assisted laser desorption/ionization mass spectrometry (AP-MALDI-MS). acs.orgapmaldi.com

This method provides a simple and selective means for quantifying low concentrations of monensin in complex matrices like soil, surface water, and human urine. acs.orgnsysu.edu.twnsysu.edu.tw The SDME step serves to preconcentrate the analyte from the sample into a microdrop of an organic solvent before analysis. acs.orgacs.org Research into this technique optimized several factors, including the choice of solvent, where a 1:1 (v/v) mixture of chloroform-toluene was found to be effective. acs.org

The subsequent AP-MALDI-MS analysis allows for sensitive and selective detection. acs.org This approach avoids the need for chemical derivatization, which is often required for analyzing compounds like monensin with other methods such as HPLC-UV. acs.org Using this combined SDME and AP-MALDI-MS method, researchers achieved low limits of quantification for monensin in various spiked samples. acs.org

Table 4: Limits of Quantification for Monensin using SDME-AP-MALDI-MS This table shows the performance of the method for the parent compound, Monensin, in different sample types.

| Sample Matrix | Limit of Quantification (LOQ) |

|---|---|

| Surface Water | 6.7 ng/mL |

| Human Urine | 7.8 ng/mL |

| Soil | 12.4 ng/mL |

Data sourced from a study on the quantitative analysis of monensin. acs.org

Liquid Chromatography with Specialized Detection (e.g., HPLC-UV with post-column derivatization)

High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and Ultraviolet-Visible (UV-Vis) detection is a robust and widely adopted method for the quantitative analysis of monensin. Since monensin itself lacks a strong chromophore, direct UV detection is not sufficiently sensitive for trace analysis. thepoultrysite.com To overcome this limitation, a post-column derivatization (PCD) technique is employed, which involves a chemical reaction after the analyte has been separated on the HPLC column to produce a product that can be readily detected.

The most common PCD method for monensin involves a reaction with a vanillin (B372448) solution under acidic conditions. thepoultrysite.comncsu.edueuropa.eu After eluting from the HPLC column, the analyte is mixed with the vanillin reagent and heated in a reaction coil. This reaction yields a colored product that is detected by a UV-Vis detector, typically at a wavelength of 520 nm. thepoultrysite.comncsu.edushimadzu.com This method allows for the sensitive and specific quantification of monensin in various matrices. The technique is capable of separating monensin from other ionophores like narasin (B1676957) and salinomycin (B1681400), ensuring analytical specificity. europa.eunih.gov

The HPLC separation is typically achieved using a reversed-phase C18 column. shimadzu.comnih.gov The mobile phase often consists of a mixture of methanol, water, and acetic acid. shimadzu.com The conditions for both the separation and the post-column reaction are optimized to achieve the desired sensitivity and resolution.

Table 1: HPLC-UV with Post-Column Derivatization Parameters for Monensin Analysis

| Parameter | Condition | Reference |

| HPLC System | NexeraTM lite | shimadzu.com |

| Column | Shim-pack Scepter C18-120 (150 mm × 4.6 mm I.D., 5 µm) | shimadzu.com |

| Mobile Phase | Water / Methanol / Acetic acid = 60 : 940 : 1 (v:v:v) | shimadzu.com |

| Flow Rate | 0.6 mL/min | shimadzu.com |

| Column Temp. | 40 ˚C | shimadzu.com |

| PCD Reagent | Methanol / Sulfuric acid / Vanillin = 95 : 2 : 3 (v:v:w) | shimadzu.com |

| PCD Flow Rate | 0.6 mL/min | shimadzu.com |

| PCD Reaction Temp. | 95 ˚C | shimadzu.com |

| Detection | UV-Vis at 520 nm | ncsu.edushimadzu.com |

Sample Preparation and Extraction Techniques for Complex Matrices (e.g., soil, water)

The accurate analysis of monensin in complex environmental matrices such as soil and water requires efficient sample preparation and extraction techniques to isolate the analyte from interfering substances. The choice of method depends on the matrix type and the required sensitivity.

For water and soil samples, various extraction methods have been developed. A study by Chear et al. (2006) detailed a single-drop microextraction (SDME) technique for the preconcentration of monensin from surface water, soil, and urine samples prior to analysis by mass spectrometry. nih.gov This method offers a simple and fast way to extract and concentrate the analyte. The study optimized several factors, including the extraction solvent, microdrop volume, and extraction time. nih.gov A chloroform-toluene mixture (1:1, v/v) was selected as the optimal extraction solvent. nih.gov

For solid samples like soil, a common approach involves an initial solvent extraction followed by clean-up steps. One method for quantifying ionophore antibiotics, including monensin, in soil and poultry litter involves a bi-solvent liquid-liquid extraction (LLE). researchgate.net Water samples in the same study were prepared using solid-phase extraction (SPE) followed by an LLE post-cleanup step. researchgate.net

Another established technique for tissues, which can be adapted for soil and water, involves homogenization with a methanol-water mixture, followed by liquid-liquid partitioning and solid-phase extraction on a silica (B1680970) gel cartridge for cleanup. pickeringlabs.com

Table 2: Extraction and Quantification of Monensin in Complex Matrices

| Matrix | Extraction Method | Key Parameters | Limit of Quantification (LOQ) | Reference |

| Surface Water | Single-Drop Microextraction (SDME) | Solvent: Chloroform-Toluene (1:1, v/v) | 6.7 ng/mL | nih.gov |

| Soil | Single-Drop Microextraction (SDME) | Solvent: Chloroform-Toluene (1:1, v/v) | 12.4 ng/mL | nih.gov |

| Runoff Water | Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE) | Surrogate standard: Nigericin. Method recovery: 81-95%. | Not specified | researchgate.net |

| Soil | Bi-solvent Liquid-Liquid Extraction (LLE) | Surrogate standard: Nigericin. Method recovery: 93-99%. | Not specified | researchgate.net |

Future Research Directions and Unexplored Avenues for Monensin Decyl Ester

Advanced Synthetic Strategies for Novel Analogues

The biological activity of monensin (B1676710) is closely tied to its molecular structure. nih.gov Chemical modifications, primarily at the C1 carboxyl group and the C26 primary hydroxyl group, have been the traditional approach to creating new analogues. acs.orgicm.edu.pl The synthesis of Monensin decyl ester itself is a result of such a C1 carboxyl group modification. Future research should move beyond simple esterification to more complex synthetic strategies to generate novel analogues with enhanced or entirely new functionalities.

One promising avenue is the creation of macrocyclic derivatives. Researchers have successfully synthesized cyclic analogues of monensin A using techniques like Huisgen 1,3-dipolar cycloaddition and macrolactamization, yielding new lactone and lactam structures in a few steps. acs.orgresearchgate.net Applying these macrocyclization strategies to a this compound backbone could yield structurally unique compounds with altered ion-binding cavities and lipophilicity, potentially leading to different biological activities.

Another advanced strategy involves creating dimeric structures. Homo- and heterodimers of polyether ionophores have been synthesized, linking molecules like salinomycin (B1681400) to monensin. researchgate.net Synthesizing dimers that incorporate this compound could lead to molecules with multivalent binding capabilities or the ability to target multiple biological pathways simultaneously. Furthermore, late-stage tailoring steps in monensin biosynthesis, such as hydroxylation at C-26, are crucial for cation binding. beilstein-journals.org Exploring enzymatic or chemo-enzymatic methods to modify the this compound scaffold at other positions could produce a new generation of analogues with fine-tuned properties.

Table 1: Synthetic Strategies for Monensin Analogue Development

| Strategy | Description | Potential Outcome for this compound Analogues | Key References |

|---|---|---|---|

| Macrocyclization | Intramolecular cyclization to form large rings, such as lactones or lactams. | Novel conformational constraints, altered ion selectivity, and modified transport kinetics. | acs.org, researchgate.net |

| Dimerization | Covalent linking of two ionophore molecules (homo- or heterodimers). | Multivalent binding, potential for synergistic intracellular effects, novel therapeutic targets. | researchgate.net |

| C-26 Modification | Conversion of the C-26 hydroxyl group into other functional groups, like amines, amides, or ureas. | Altered hydrogen-bonding networks, modified biological activity, and new conjugation points. | icm.edu.pl |

| Biosynthetic Engineering | Inactivation of genes in the monensin biosynthetic pathway to produce precursor molecules for chemical modification. | Access to novel scaffolds (e.g., dehydroxymonensin) for esterification and further derivatization. | beilstein-journals.org |

Deeper Mechanistic Studies of Non-Canonical Ion Transport